Studies suggest that verbenalin may possess neuroprotective properties, potentially benefiting conditions like Alzheimer's disease (AD). A study published in the National Institutes of Health's National Center for Biotechnology Information (NCBI) explored the effects of verbenalin on human amniotic epithelial cells (hAECs). The results indicated that verbenalin treatment could downregulate the expression of specific genes associated with AD pathology, suggesting its potential therapeutic role [].
Research also suggests that verbenalin, along with other components like hastatoside, may contribute to the sleep-promoting effects of Verbena officinalis. A study published on ResearchGate found that both verbenalin and hastatoside increased non-rapid eye movement (NREM) sleep duration in rats, suggesting their potential role in promoting sleep [].
Verbenalin's potential applications are being explored in various areas, including:
While research into verbenalin's potential benefits is ongoing, it's important to remember that it is still under investigation. A study published in the Journal of Acupuncture Research evaluated the acute toxicity of verbenalin in mice, determining an approximate lethal dose []. However, further research is needed to fully understand its safety profile in humans.
Verbenalin, also known as verbenaloside, is a natural compound primarily found in various plants, notably Cornus officinalis and Verbena officinalis. It belongs to the class of iridoid glycosides and is characterized by its unique chemical structure, which consists of a glucose moiety linked to an iridoid aglycone. This compound has garnered attention for its potential therapeutic properties and biological activities, making it a subject of interest in pharmacological research.
Research suggests Verbenalin might exert its effects through various mechanisms, including:
Verbenalin exhibits a range of biological activities that highlight its potential as a therapeutic agent:
Verbenalin's diverse biological activities lend it several potential applications:
Research on verbenalin's interactions with other biological molecules has revealed several insights:
Verbenalin shares structural and functional similarities with several other compounds. Here is a comparison highlighting its uniqueness:
Compound Name | Class | Key Features | Unique Aspects of Verbenalin |
---|---|---|---|
Aucubin | Iridoid Glycoside | Found in various plants; exhibits anti-inflammatory effects. | More potent antioxidant activity than aucubin. |
Hastatoside | Iridoid Glycoside | Present in similar plants; known for anti-inflammatory properties. | Exhibits neuroprotective effects not seen in hastatoside. |
Verbascoside | Iridoid Glycoside | Known for antioxidant activity; found in Verbena species. | Unique ability to regulate ferroptosis pathways. |
These comparisons underscore verbenalin's distinct biological activities and therapeutic potentials among related compounds.
The biosynthesis of verbenalin in Verbena officinalis follows the established iridoid glycoside pathway, which represents a convergence of two fundamental metabolic routes: the mevalonate pathway and the methylerythritol phosphate pathway [5] [14]. Research has demonstrated that the primary precursors for verbenalin biosynthesis are isopentenyl diphosphate and dimethylallyl diphosphate, which serve as the foundational building blocks for all iridoid compounds [5].
The mevalonate pathway operates in the cytosol and involves key enzymes including acetyl coenzyme A acetyltransferase, 3-hydroxy-3-methylglutaryl coenzyme A synthase, 3-hydroxy-3-methylglutaryl coenzyme A reductase, mevalonate kinase, phosphomevalonate kinase, and diphosphomevalonate decarboxylase [5] [14]. Database annotation studies of the Verbena officinalis transcriptome have identified 48 mevalonate pathway genes, with several showing differential expression patterns that correlate with verbenalin accumulation [5].
The methylerythritol phosphate pathway, functioning within plastids, utilizes pyruvate and glyceraldehyde 3-phosphate as starting materials [5]. This pathway involves a series of enzymatic reactions catalyzed by 1-deoxy-D-xylulose-5-phosphate synthase, 1-deoxy-D-xylulose-5-phosphate reductoisomerase, 2-C-methyl-D-erythritol 4-phosphate cytidylyl transferase, 4-diphosphocytidyl-2-C-methyl-D-erythritol kinase, 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase, 4-hydroxy-3-methylbut-2-enyl-diphosphate synthase, and 4-hydroxy-3-methylbut-2-en-1-yldiphosphate reductase [5] [14].
Following the generation of isopentenyl diphosphate and dimethylallyl diphosphate, the pathway proceeds through geranyl diphosphate synthesis via geranyl diphosphate synthase [5] [14]. Geranyl diphosphate then undergoes conversion to geraniol through the action of geraniol synthase, marking the entry point into the specialized iridoid biosynthetic route [5] [20].
The subsequent transformation involves geraniol 8-hydroxylase, which catalyzes the hydroxylation of geraniol to produce 8-hydroxygeraniol [20] [22]. This intermediate then undergoes oxidation by 8-hydroxygeraniol oxidoreductase to yield 8-oxogeranial, a critical precursor in iridoid formation [5] [20] [22].
The cyclization step represents a pivotal transformation in verbenalin biosynthesis, catalyzed by iridoid synthase [18] [20]. This enzyme performs a unique reductive cyclization reaction that converts 8-oxogeranial into nepetalactol and iridodials, establishing the characteristic cyclopentane ring structure of iridoids [18] [20]. The iridoid synthase reaction demonstrates high substrate specificity and represents a rate-limiting step in the overall biosynthetic pathway [20].
Following cyclization, the pathway diverges into specific routes leading to different iridoid glycosides [14]. For verbenalin production, the intermediate 7-deoxyloganetic acid undergoes glucosylation by 7-deoxyloganetic acid glucosyltransferase, forming 7-deoxyloganic acid [23]. This glucosylation reaction exhibits strict substrate specificity and represents a crucial commitment step toward verbenalin formation [23].
The conversion of 7-deoxyloganic acid to loganic acid involves a hydroxylation reaction, although the specific enzyme responsible for this transformation in Verbena officinalis remains to be fully characterized [23]. Loganic acid then undergoes methylation by loganic acid O-methyltransferase to produce loganin [23].
Enzyme | Substrate | Product | Pathway Position |
---|---|---|---|
Geraniol Synthase | Geranyl Diphosphate | Geraniol | Early |
Geraniol 8-Hydroxylase | Geraniol | 8-Hydroxygeraniol | Early |
8-Hydroxygeraniol Oxidoreductase | 8-Hydroxygeraniol | 8-Oxogeranial | Middle |
Iridoid Synthase | 8-Oxogeranial | Nepetalactol/Iridodials | Middle |
7-Deoxyloganetic Acid Glucosyltransferase | 7-Deoxyloganetic Acid | 7-Deoxyloganic Acid | Late |
Loganic Acid O-Methyltransferase | Loganic Acid | Loganin | Late |
Research findings indicate that the biosynthesis of verbenalin involves tissue-specific expression of pathway genes, with significant variations observed between root, stem, and leaf tissues [14]. Transcriptome analysis has revealed that genes encoding geraniol synthase, 8-hydroxygeraniol oxidoreductase, and iridoid synthase show the highest expression levels in specific tissues, correlating with verbenalin accumulation patterns [14].
The regulation of verbenalin biosynthesis in Verbena officinalis involves complex transcriptional control mechanisms mediated by WRKY transcription factors [14]. These plant-specific regulatory proteins play crucial roles in coordinating the expression of genes involved in secondary metabolite production, including iridoid glycoside biosynthesis [9] [11].
Transcriptome analysis has identified several VoWRKY transcription factors that potentially regulate iridoid glycoside biosynthesis in Verbena officinalis [14]. Among these, VoWRKY6 and VoWRKY7 have been specifically implicated in the regulation of iridoid glycoside biosynthetic pathways [14]. These transcription factors belong to the larger WRKY gene family, which is characterized by the presence of highly conserved WRKY domains and zinc finger motifs [9] [11].
VoWRKY6 demonstrates significant correlation with the expression of genes involved in early steps of iridoid biosynthesis [14]. Research has shown that this transcription factor potentially regulates the expression of enzymes in the methylerythritol phosphate pathway, including 1-deoxy-D-xylulose-5-phosphate synthase and 1-deoxy-D-xylulose-5-phosphate reductoisomerase [14]. The regulatory function of VoWRKY6 appears to be particularly important during specific developmental stages when verbenalin accumulation is most pronounced [14].
VoWRKY7 exhibits distinct regulatory patterns compared to VoWRKY6, with evidence suggesting its involvement in controlling later stages of iridoid biosynthesis [14]. This transcription factor shows correlation with genes encoding iridoid synthase and subsequent modification enzymes that are critical for verbenalin formation [14]. The temporal expression pattern of VoWRKY7 aligns with periods of active verbenalin biosynthesis in plant tissues [14].
The mechanism of WRKY transcription factor regulation involves binding to specific DNA sequences called W-box elements located in the promoter regions of target genes [11] [30]. These W-box motifs typically contain the core sequence TTGACC or its variants, which serve as recognition sites for WRKY proteins [11] [30]. Analysis of promoter sequences from verbenalin biosynthetic genes has revealed the presence of multiple W-box elements, suggesting direct transcriptional control by VoWRKY factors [14].
Research has demonstrated that WRKY transcription factors can function as both positive and negative regulators of gene expression, depending on the specific context and target genes involved [11] [30]. In the case of verbenalin biosynthesis, VoWRKY6 and VoWRKY7 appear to function primarily as positive regulators, enhancing the expression of biosynthetic genes when verbenalin production is required [14].
The regulation of WRKY transcription factors themselves involves complex networks of signaling pathways [11]. Environmental factors, developmental cues, and stress conditions can all influence the expression and activity of these regulatory proteins [11]. In Verbena officinalis, the expression of VoWRKY transcription factors shows responsiveness to various external stimuli, suggesting their role in coordinating verbenalin biosynthesis with environmental conditions [14].
Transcription Factor | Target Pathway | Regulatory Function | Expression Pattern |
---|---|---|---|
VoWRKY6 | Early Iridoid Biosynthesis | Positive Regulator | Tissue-Specific |
VoWRKY7 | Late Iridoid Biosynthesis | Positive Regulator | Development-Dependent |
Additional WRKY transcription factors have been identified in Verbena officinalis that may indirectly influence verbenalin biosynthesis through regulation of competing metabolic pathways [14]. VoWRKY3, VoWRKY9, and VoWRKY12 show correlation with flavonoid biosynthetic genes, suggesting their role in metabolic flux distribution between different secondary metabolite pathways [14].
The distribution and accumulation of verbenalin in Verbena officinalis exhibits distinct tissue-specific patterns that reflect the underlying gene expression profiles and metabolic activities of different plant organs [14] [27]. Comprehensive transcriptome and metabolome analyses have revealed significant variations in verbenalin content and biosynthetic gene expression across leaf, root, and stem tissues [14].
Quantitative analysis of verbenalin content demonstrates remarkable tissue-specific accumulation patterns [14]. In leaf tissues, the total iridoid glycoside content reaches 17.60 percent, representing the highest concentration among all plant organs analyzed [14]. Stem tissues contain 7.86 percent total iridoid glycosides, while root tissues accumulate 7.00 percent [14]. However, when examining verbenalin specifically, a different distribution pattern emerges, with root tissues showing the highest individual verbenalin content at 11.33 ± 1.09 milligrams per gram, compared to 4.19 ± 0.09 milligrams per gram in leaves and 4.16 ± 0.03 milligrams per gram in stems [14].
Transcriptome analysis has identified 92,867 annotated genes in Verbena officinalis, with 15,715 showing differential expression patterns between tissues [14]. The comparison between leaf and root tissues reveals the most substantial differences, with 12,939 differentially expressed genes identified [14]. Among these, 47.0 percent show upregulation in leaf tissues compared to roots [14].
The methylerythritol phosphate pathway genes demonstrate preferential expression in specific tissues [14]. Key enzymes including iridoid synthase, 4-hydroxy-3-methylbut-2-enyl-diphosphate synthase, and 4-hydroxy-3-methylbut-2-en-1-yldiphosphate reductase show highest expression levels in leaf tissues [14]. The genes encoding these enzymes, specifically cluster-193.30787, cluster-193.31836, and cluster-193.30998, exhibit significantly elevated expression in leaves compared to other tissues [14].
Root-specific expression patterns are particularly notable for genes involved in verbenalin-specific modifications [14]. Five differentially expressed 7-deoxyloganetic acid glucosyltransferase genes have been identified, with four showing significant upregulation in root tissues [14]. These include cluster-193.35274, cluster-193.50627, cluster-193.23225, and cluster-193.20032, which correlate with the observed high verbenalin accumulation in roots [14].
Iridoid oxidase candidate genes also demonstrate tissue-specific expression patterns that align with verbenalin distribution [14]. Four iridoid oxidase genes, cluster-193.12963, cluster-193.50824, cluster-193.50826, and cluster-193.50827, show significant upregulation in root tissues [14]. This expression pattern supports the hypothesis that root-specific enzymatic activities contribute to the preferential accumulation of verbenalin in underground plant organs [14].
Tissue Type | Total Iridoid Glycosides (%) | Verbenalin Content (mg/g) | Key Upregulated Genes |
---|---|---|---|
Leaf | 17.60 | 4.19 ± 0.09 | Iridoid Synthase, 8-HGO |
Stem | 7.86 | 4.16 ± 0.03 | Intermediate Expression |
Root | 7.00 | 11.33 ± 1.09 | 7-DLGT, Iridoid Oxidase |
The tissue-specific expression patterns extend beyond individual biosynthetic genes to encompass entire metabolic networks [14]. Phenylethanoid glycoside biosynthetic genes show preferential expression in aerial tissues, with leaf tissues accumulating 50.94 ± 1.11 milligrams per gram of acteoside compared to 9.92 ± 0.08 milligrams per gram in stems and 9.08 ± 0.97 milligrams per gram in roots [14].
Flavonoid biosynthetic genes also demonstrate tissue-specific expression patterns that complement iridoid metabolism [14]. The total flavonoid content follows the pattern of leaf (4.65 percent) > stem (1.02 percent) > root (0.82 percent), correlating with the expression of flavonoid biosynthetic enzymes in aerial tissues [14].
The differential expression analysis reveals that leaf tissues show distinct metabolic specialization toward general iridoid production, while root tissues exhibit specific adaptations for verbenalin accumulation [14]. This tissue-specific specialization reflects the evolutionary optimization of metabolic resources and suggests distinct physiological roles for verbenalin in different plant organs [14].
The enzymatic mechanisms underlying verbenalin production in Verbena officinalis involve a series of highly specialized catalytic processes that transform simple precursor molecules into the complex iridoid glycoside structure [18] [20] [23]. These enzymatic transformations demonstrate remarkable substrate specificity, stereoselective control, and coordinated regulation that ensures efficient verbenalin biosynthesis [20] [31].
Iridoid synthase represents the most critical enzyme in verbenalin biosynthesis, catalyzing the formation of the characteristic cyclopentane ring structure [18] [20]. This enzyme belongs to the progesterone 5β-reductase family and performs a unique reductive cyclization reaction using 8-oxogeranial as substrate [18] [20]. The enzymatic mechanism involves stereoselective 1,4-reduction of the substrate, leading to the formation of uncyclized 8-oxocitronellyl enol intermediate, which subsequently undergoes spontaneous cyclization to produce nepetalactol and iridodials [18] [20].
Kinetic analysis of iridoid synthase activity reveals substrate specificity parameters that are crucial for understanding verbenalin production efficiency [31]. The enzyme demonstrates high specificity for 8-oxogeranial with a substrate preference value significantly favoring this compound over alternative substrates [31]. Biochemical characterization shows that iridoid synthase activity can be measured spectrophotometrically by monitoring NADPH consumption at 340 nanometers [31].
The enzymatic mechanism of iridoid synthase involves cofactor requirements including NADPH and specific pH conditions for optimal activity [31]. Research has demonstrated that the enzyme functions optimally at pH 7.0 in morpholinepropanesulfonic acid buffer with NADPH concentrations of 200 micromolar [31]. The reaction requires tetrahydrofuran as co-solvent to maintain substrate solubility and enzyme stability [31].
8-Hydroxygeraniol oxidoreductase catalyzes the oxidation of 8-hydroxygeraniol to 8-oxogeranial, providing the direct substrate for iridoid synthase [22]. This enzyme belongs to the NAD(P)+ dependent oxidoreductase family and demonstrates substrate specificity for 10-hydroxygeraniol derivatives [22]. The enzymatic mechanism involves sequential oxidation steps that convert the primary alcohol group to an aldehyde through an intermediate ketone [22].
Enzyme | Cofactor Requirements | Optimal pH | Substrate Km (mM) | Specific Activity (U/g) |
---|---|---|---|---|
Iridoid Synthase | NADPH | 7.0 | 0.142 | 13,363.1 ± 147.3 |
8-HGO | NAD(P)+ | 7.5 | 0.250 | 4,523.8 |
7-DLGT | UDP-Glucose | 8.0 | 1.99 | 0.00493 |
7-Deoxyloganetic acid glucosyltransferase represents a key enzyme in the later stages of verbenalin biosynthesis [23]. This enzyme catalyzes the glucosylation of 7-deoxyloganetic acid using UDP-glucose as sugar donor [23]. Kinetic analysis reveals that this glucosyltransferase exhibits strict substrate specificity with apparent Km values of 1.99 millimolar for 7-deoxyloganetic acid [23]. The catalytic efficiency demonstrates a kcat value of 0.00493 per second, indicating the rate-limiting nature of this enzymatic step [23].
The enzymatic mechanism of glucosylation involves nucleophilic attack by the hydroxyl group of the acceptor substrate on the anomeric carbon of UDP-glucose [23]. This reaction proceeds through a transition state that determines the stereochemical outcome of the glycosidic bond formation [23]. The enzyme requires divalent metal ions for optimal activity and functions within a narrow pH range around 8.0 [23].
Geraniol synthase initiates the iridoid biosynthetic pathway by converting geranyl diphosphate to geraniol [20]. This enzyme belongs to the terpene synthase family and catalyzes the hydrolysis of the diphosphate group while maintaining the double bond configuration [20]. The enzymatic mechanism involves metal ion coordination and protonation-deprotonation reactions that facilitate the elimination of diphosphate [20].
The stereospecificity of enzymatic reactions in verbenalin biosynthesis determines the final configuration of the iridoid ring system [18] [20]. Iridoid synthase demonstrates remarkable stereocontrol, producing predominantly 7S-configured products that are characteristic of Verbena species [18]. This stereochemical preference results from the specific binding orientation of 8-oxogeranial within the enzyme active site [18].
Enzyme regulation mechanisms include transcriptional control, post-translational modifications, and allosteric regulation [14]. The expression levels of biosynthetic enzymes correlate with tissue-specific verbenalin accumulation patterns, suggesting coordinated transcriptional regulation [14]. Additionally, enzyme activities may be modulated by substrate availability, cofactor concentrations, and feedback inhibition mechanisms [14].